(,Z)-2-Ethyl-5,9-dimethyldeca-2,4,8-trienal
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Overview
Description
(,Z)-2-Ethyl-5,9-dimethyldeca-2,4,8-trienal is an organic compound characterized by its unique structure, which includes multiple double bonds and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (,Z)-2-Ethyl-5,9-dimethyldeca-2,4,8-trienal typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with simple alkenes and aldehydes.
Formation of Intermediate Compounds: Through a series of reactions such as Wittig reactions, aldol condensations, and selective hydrogenations, intermediate compounds are formed.
Final Step: The final step often involves a selective oxidation to introduce the aldehyde group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to improve yield and selectivity.
Optimized Reaction Conditions: Controlling temperature, pressure, and pH to maximize efficiency.
Purification: Employing techniques such as distillation and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(,Z)-2-Ethyl-5,9-dimethyldeca-2,4,8-trienal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The compound can be reduced to an alcohol.
Substitution: The double bonds can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., Br₂) in the presence of light or a catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated alkanes.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Serves as a model compound to study various organic reactions.
Biology
Biochemical Pathways: Investigated for its role in biochemical pathways and potential biological activity.
Medicine
Pharmaceuticals: Explored for its potential use in drug development due to its unique structure.
Industry
Fragrance and Flavor Industry: Utilized in the synthesis of fragrance and flavor compounds.
Mechanism of Action
The mechanism by which (,Z)-2-Ethyl-5,9-dimethyldeca-2,4,8-trienal exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Participation in oxidation-reduction reactions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-2-Ethyl-5,9-dimethyldeca-2,4,8-trienal: Differing in the configuration of the double bond.
2-Ethyl-5,9-dimethyldeca-2,4,8-trienol: An alcohol derivative of the compound.
Uniqueness
Structural Configuration: The (Z)-configuration of the double bond imparts unique chemical and physical properties.
Reactivity: The presence of multiple double bonds and an aldehyde group makes it highly reactive and versatile in synthetic applications.
This detailed overview provides a comprehensive understanding of (,Z)-2-Ethyl-5,9-dimethyldeca-2,4,8-trienal, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
CAS No. |
95873-67-9 |
---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(2Z,4E)-2-ethyl-5,9-dimethyldeca-2,4,8-trienal |
InChI |
InChI=1S/C14H22O/c1-5-14(11-15)10-9-13(4)8-6-7-12(2)3/h7,9-11H,5-6,8H2,1-4H3/b13-9+,14-10- |
InChI Key |
CBCNSUNKJFIOKF-ITAGJCAXSA-N |
Isomeric SMILES |
CC/C(=C/C=C(\C)/CCC=C(C)C)/C=O |
Canonical SMILES |
CCC(=CC=C(C)CCC=C(C)C)C=O |
Origin of Product |
United States |
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